molecular formula C11H14ClN4P B12854172 Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride

Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride

Cat. No.: B12854172
M. Wt: 268.68 g/mol
InChI Key: DJRFRABOUCSTPM-UHFFFAOYSA-M
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Description

Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of three 2-cyanoethyl groups and one cyanomethyl group attached to a central phosphorus atom, with a chloride ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride typically involves the reaction of tris(2-cyanoethyl)phosphine with cyanomethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

P(CH2CH2CN)3+CH2ClCN[P(CH2CH2CN)3(CH2CN)]ClP(CH_2CH_2CN)_3 + CH_2ClCN \rightarrow [P(CH_2CH_2CN)_3(CH_2CN)]Cl P(CH2​CH2​CN)3​+CH2​ClCN→[P(CH2​CH2​CN)3​(CH2​CN)]Cl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Employed in the study of protein crosslinking and enzyme inhibition.

    Medicine: Investigated for its potential antitumor activity and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride involves its ability to interact with various molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the phosphonium center can engage in coordination with metal ions. These interactions can modulate the activity of enzymes, proteins, and other biomolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-cyanoethyl)phosphine
  • Tris(cyanomethyl)phosphine
  • Tris(2-cyanoethyl)(cyanomethyl)phosphonium bromide

Uniqueness

Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride is unique due to the combination of 2-cyanoethyl and cyanomethyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H14ClN4P

Molecular Weight

268.68 g/mol

IUPAC Name

tris(2-cyanoethyl)-(cyanomethyl)phosphanium;chloride

InChI

InChI=1S/C11H14N4P.ClH/c12-4-1-8-16(11-7-15,9-2-5-13)10-3-6-14;/h1-3,8-11H2;1H/q+1;/p-1

InChI Key

DJRFRABOUCSTPM-UHFFFAOYSA-M

Canonical SMILES

C(C[P+](CCC#N)(CCC#N)CC#N)C#N.[Cl-]

Origin of Product

United States

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